molecular formula C11H8FNO3 B1433588 Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate CAS No. 1803587-52-1

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Cat. No. B1433588
CAS RN: 1803587-52-1
M. Wt: 221.18 g/mol
InChI Key: BCBSUOISLUHEAN-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (MFC) is a compound that has recently been studied for its potential applications in a variety of scientific research fields. MFC has been found to have a variety of biochemical and physiological effects, as well as advantageous properties that make it suitable for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of novel compounds that include oxazole derivatives similar to "Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate". For example, the synthesis and physical-chemical properties of some 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives have been investigated, showcasing the interest in combining various typical fragments with the nucleus of 1,2,4-triazole to explore new medicinal possibilities (Bihdan & Parchenko, 2018). This highlights the ongoing research efforts into the development of novel compounds for potential therapeutic applications.

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal activities of oxazole derivatives and related compounds is a significant area of interest. A study on the microwave-assisted synthesis and antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide indicated that these compounds exhibit promising antibacterial and antifungal properties (Dengale et al., 2019). Such findings are crucial for the development of new antimicrobial agents in response to growing antibiotic resistance.

Anticancer Activity

The search for novel anticancer agents has also led to the exploration of oxazole derivatives. A study on the synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates against various cancer cell lines provided insights into the potential therapeutic applications of these compounds (Pilyo et al., 2020). The findings underscore the importance of structural modifications to enhance the biological activity of oxazole derivatives against cancer cells.

Photophysical Properties

The study of photophysical properties of oxazole derivatives is relevant for applications in material science and as fluorescent probes. Research on the synthesis and photophysical properties of oxazole-4-carboxylate derivatives highlighted the potential of these compounds as fluorescent probes, owing to their high fluorescence quantum yields and solvent sensitivity (Ferreira et al., 2010). This opens up possibilities for their use in biochemical and medical imaging applications.

properties

IUPAC Name

methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSUOISLUHEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181732
Record name 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

CAS RN

1803587-52-1
Record name 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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